

¹H NMR and ¹³C NMR spectral data for 5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylnicotinaldehyde

Cat. No.: B033942

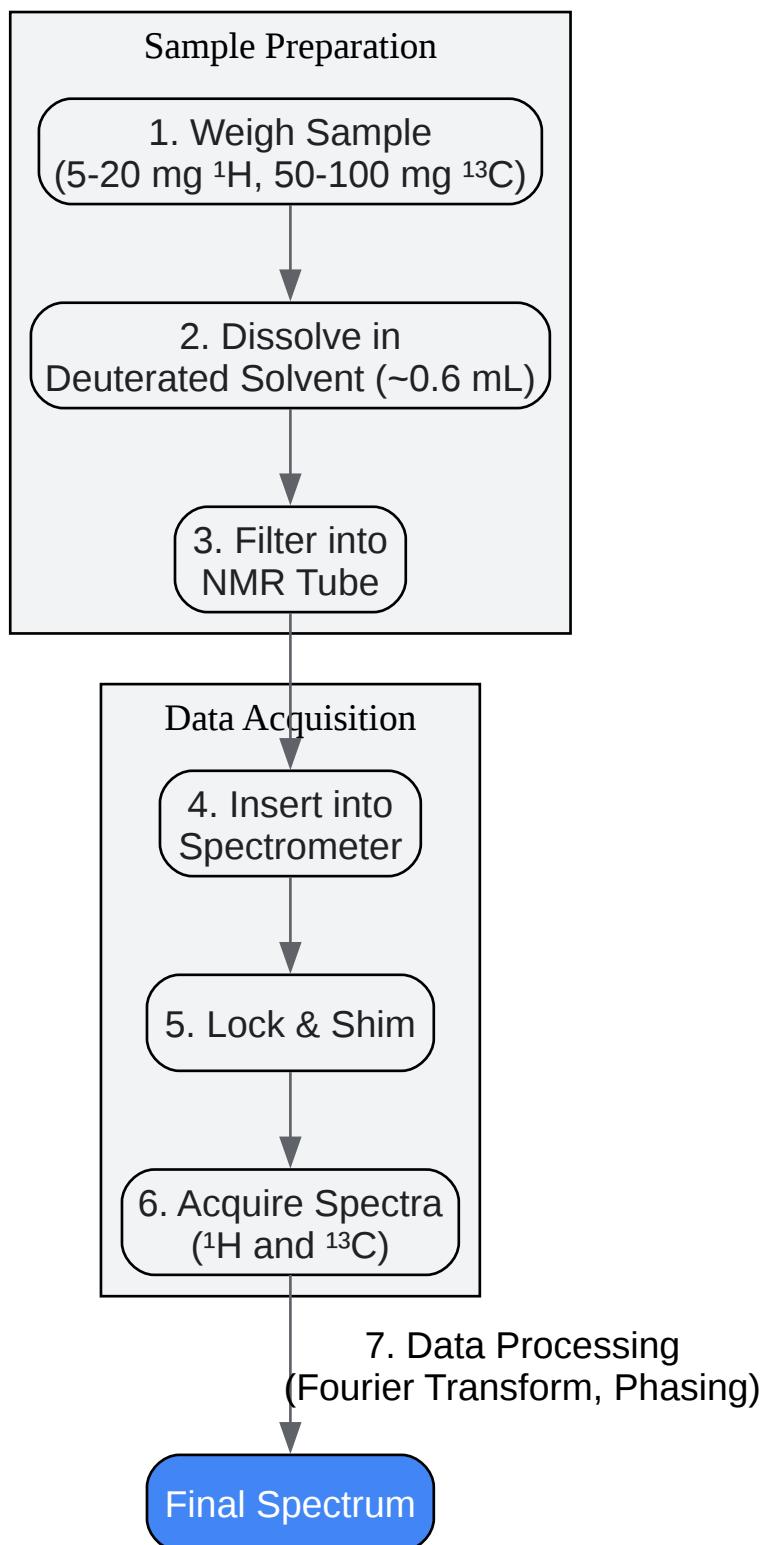
[Get Quote](#)

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of **5-methylnicotinaldehyde**

Introduction

5-Methylnicotinaldehyde, also known as 5-Methylpyridine-3-carboxaldehyde, is a substituted pyridine derivative with the molecular formula C₇H₇NO.^[1] As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex molecules within pharmaceutical and materials science research. The precise structural confirmation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic compounds in solution.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for **5-methylnicotinaldehyde**. While a single, universally published reference spectrum is not consistently available, this document leverages foundational NMR principles and spectral data from analogous compounds to construct a detailed and predictive interpretation. This approach, rooted in the causal relationships between molecular structure and spectral output, offers researchers a robust framework for identifying and characterizing this molecule. We will detail the expected chemical shifts (δ), coupling constants (J), and signal multiplicities, providing the scientific reasoning behind these predictions.


Methodology: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR data is fundamental to accurate structural analysis. The following protocol outlines a self-validating system for obtaining ^1H and ^{13}C NMR spectra for small molecules like **5-methylNicotinaldehyde**.

Experimental Protocol: Sample Preparation and Data Acquisition

- Sample Preparation:
 - Weigh approximately 5-20 mg of the purified **5-methylNicotinaldehyde** sample for ^1H NMR, or 50-100 mg for ^{13}C NMR, into a clean, dry vial.[2][3]
 - Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO-d_6) to the vial.[2][3] The choice of solvent is critical; CDCl_3 is a common starting point for many organic molecules, while DMSO-d_6 is excellent for more polar compounds.
 - Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4][5] Solid impurities can severely degrade the quality of the magnetic field homogeneity (shimming).[2]
 - Cap the NMR tube securely. Wipe the outside of the tube, particularly the lower portion, with a lint-free tissue to remove any contaminants before insertion into the spectrometer. [4]
- Spectrometer Setup and Referencing:
 - The spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
 - The sample is inserted into the magnet, and the field is "locked" onto the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.
 - The magnetic field homogeneity is optimized through a process called shimming, which is crucial for obtaining sharp, symmetrical peaks.

- Chemical shifts are referenced internally to the residual proton signal of the solvent (e.g., CHCl_3 at δ 7.26 ppm) or, for ultimate precision, to a small amount of an internal standard like tetramethylsilane (TMS) set to δ 0.00 ppm.[2][6]
- Data Acquisition:
 - A standard one-pulse ^1H NMR experiment is run, typically requiring only a few minutes of acquisition time.
 - A standard proton-decoupled ^{13}C NMR experiment is performed. Due to the low natural abundance of the ^{13}C isotope, this experiment requires a longer acquisition time, often ranging from 20 minutes to several hours.[2]

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation and data acquisition.

Structural Analysis and Spectral Interpretation

To accurately predict the NMR spectra, we first assign a numbering system to the atoms in the **5-methylNicotinaldehyde** molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. sites.bu.edu [sites.bu.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectral data for 5-methylNicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033942#1h-nmr-and-13c-nmr-spectral-data-for-5-methylNicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com